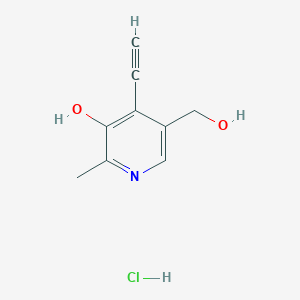![molecular formula C15H21Cl2NO3 B14495361 Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate CAS No. 64976-98-3](/img/structure/B14495361.png)
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate is a chemical compound with the molecular formula C15H21Cl2NO3 and a molecular weight of 334.246 g/mol . This compound is known for its unique structure, which includes a phenoxy group and bis(2-chloroethyl)amino moiety. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate typically involves the reaction of 2-[bis(2-chloroethyl)amino]phenol with ethyl 3-bromopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the ester group can be reduced to the corresponding alcohol.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology due to its structural similarity to certain alkylating agents.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
Ethyl 3-{2-[bis(2-chloroethyl)amino]phenoxy}propanoate can be compared with other similar compounds such as:
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}acetate: This compound has a similar structure but with an acetate group instead of a propanoate group.
Ethyl {3-[bis(2-chloroethyl)amino]phenoxy}butanoate: This compound has a butanoate group, which affects its chemical properties and reactivity.
Methyl {3-[bis(2-chloroethyl)amino]phenoxy}propanoate: This compound has a methyl ester group, which influences its solubility and reactivity.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
64976-98-3 |
|---|---|
Formule moléculaire |
C15H21Cl2NO3 |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
ethyl 3-[2-[bis(2-chloroethyl)amino]phenoxy]propanoate |
InChI |
InChI=1S/C15H21Cl2NO3/c1-2-20-15(19)7-12-21-14-6-4-3-5-13(14)18(10-8-16)11-9-17/h3-6H,2,7-12H2,1H3 |
Clé InChI |
RDHGJYADXANUES-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCOC1=CC=CC=C1N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, tris[[(trimethylsilyl)oxy]methyl]-](/img/structure/B14495282.png)
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-valinamide](/img/structure/B14495291.png)
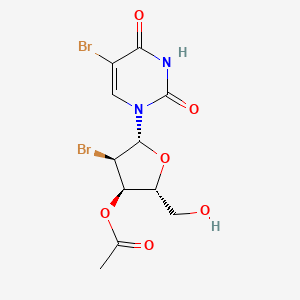
![1,1'-[(2-Chloropropane-1,3-diyl)disulfonyl]dibenzene](/img/structure/B14495309.png)
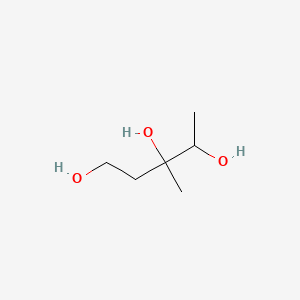
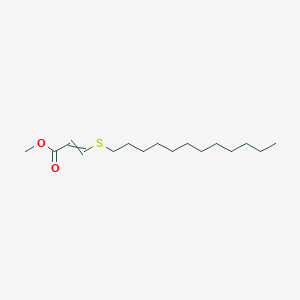
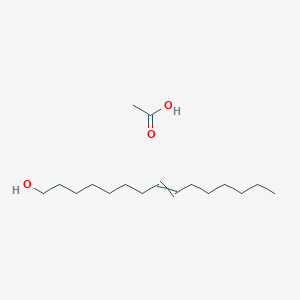
phosphanium](/img/structure/B14495342.png)
![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-{[(pyridin-2-yl)imino]methyl}cyclohexa-2,5-dien-1-one](/img/structure/B14495350.png)
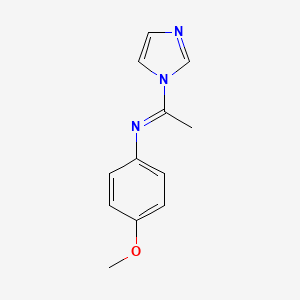
![2-[(9H-Fluoren-9-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14495369.png)
![2-[(Methanesulfonyl)oxy]ethyl hexadecanoate](/img/structure/B14495380.png)
![2-Hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B14495385.png)
